2-butyl-N'-(2-butylcyclopropanecarbonyl)cyclopropane-1-carbohydrazide
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Overview
Description
2-butyl-N’-(2-butylcyclopropanecarbonyl)cyclopropane-1-carbohydrazide is a complex organic compound featuring cyclopropane rings and butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-N’-(2-butylcyclopropanecarbonyl)cyclopropane-1-carbohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of cyclopropane rings and the introduction of butyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-butyl-N’-(2-butylcyclopropanecarbonyl)cyclopropane-1-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into different hydrazide derivatives.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature control, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl derivatives, while reduction can produce hydrazide derivatives with different substituents.
Scientific Research Applications
2-butyl-N’-(2-butylcyclopropanecarbonyl)cyclopropane-1-carbohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of bioactive molecules and studying enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-butyl-N’-(2-butylcyclopropanecarbonyl)cyclopropane-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The cyclopropane rings and butyl groups contribute to its binding affinity and reactivity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopropane derivatives and hydrazides, such as:
- Cyclopropane-1-carbohydrazide
- 2-butylcyclopropane-1-carbohydrazide
- N’-(2-butylcyclopropanecarbonyl)cyclopropane-1-carbohydrazide
Uniqueness
2-butyl-N’-(2-butylcyclopropanecarbonyl)cyclopropane-1-carbohydrazide is unique due to the presence of multiple cyclopropane rings and butyl groups, which impart distinct structural and chemical properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-butyl-N'-(2-butylcyclopropanecarbonyl)cyclopropane-1-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-3-5-7-11-9-13(11)15(19)17-18-16(20)14-10-12(14)8-6-4-2/h11-14H,3-10H2,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISACLKUQROZLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CC1C(=O)NNC(=O)C2CC2CCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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